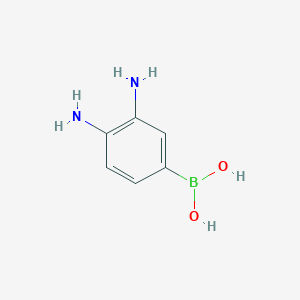

3,4-Diaminophenylboronic acid

Description

Fundamental Principles of Boron-Containing Organic Compounds

Boron is a metalloid element from Group 13 of the periodic table, characterized by a ground state electron configuration of 1s²2s²2p¹. acs.org This configuration leaves boron with three valence electrons, making it electron-deficient as it has fewer valence electrons than available valence orbitals. magtech.com.cn Consequently, tricoordinate boron compounds, such as organoboranes, possess an empty p-orbital, which makes them potent electrophiles and Lewis acids. magtech.com.cnwikipedia.org The carbon-boron (C-B) bond has low polarity and is generally stable, though susceptible to oxidation. wikipedia.org

Unlike many other acids, boronic acids (R-B(OH)₂) typically act as Lewis acids rather than Brønsted acids. acs.org They ionize water to form a borate (B1201080) anion and a hydronium ion. acs.org This Lewis acidity is a defining characteristic, though it is tempered in boronic acids and their esters compared to boranes, due to the interaction between the oxygen lone pairs and the empty boron p-orbital. acs.org This electron-deficient nature is central to their reactivity and applications. acs.orgmusechem.com

Reversible Covalent Chemistry of Boronic Acids with Diols and Amines

A key feature of boronic acid chemistry is the ability to form reversible covalent bonds with compounds containing diol (two hydroxyl) groups. acs.orgnih.govmolport.com This reaction is particularly efficient with 1,2- and 1,3-diols, found in many biologically significant molecules like saccharides (sugars), to form stable cyclic boronate esters. acs.orgnih.govnih.gov The formation of these boronate esters is a dynamic equilibrium process that can be influenced by external stimuli, most notably pH. acs.orgresearchgate.net The stability of the resulting covalent B-O bonds, coupled with their reversibility, makes boronic acids ideal for creating dynamic and responsive chemical systems. acs.orgnih.gov

Furthermore, boronic acids can interact with Lewis bases, such as amines, to form boronate anions. acs.orgresearchgate.netbirmingham.ac.uk This interaction, often working in concert with diol binding, is fundamental to the design of receptors for sensing and separation systems. acs.orgnih.gov The ability to form these reversible bonds is the cornerstone of their use in molecular recognition, self-assembling materials, and sensors. acs.orgnih.gov

Overview of Arylboronic Acids in Contemporary Chemical Research

Arylboronic acids, where the boron atom is attached to an aromatic ring, are a widely exploited class of compounds. nih.gov While famed for their role as key precursors in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, their applications now extend far beyond organic synthesis. nih.govresearchgate.net

These compounds exhibit a range of advantageous properties, including high stability, low toxicity, and tunable Lewis acidity. musechem.com In medicinal chemistry, arylboronic acids have gained prominence as enzyme inhibitors; the drug Bortezomib (Velcade), a boronic acid-based proteasome inhibitor for treating multiple myeloma, is a landmark example. musechem.comjcadonline.com Their ability to mimic the transition states of enzymatic reactions makes them valuable in drug design. musechem.comresearchgate.net In materials science, the reversible reactivity of arylboronic acids is harnessed to create self-organizing systems like macrocycles, polymers, and capsules. acs.orgnih.gov They are also used to develop sensors for a wide array of chemical species. researchgate.net

Properties

Molecular Formula |

C6H9BN2O2 |

|---|---|

Molecular Weight |

151.96 g/mol |

IUPAC Name |

(3,4-diaminophenyl)boronic acid |

InChI |

InChI=1S/C6H9BN2O2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,10-11H,8-9H2 |

InChI Key |

UUMKCKUGEFKNTJ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC(=C(C=C1)N)N)(O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3,4 Diaminophenylboronic Acid Derivatives

Strategies for the Synthesis of 3,4-Diaminophenylboronic Acid

The synthesis of this compound can be approached through several strategic pathways, primarily involving the careful selection of starting materials and the application of robust chemical reactions to introduce the boronic acid functionality onto the diamino-substituted phenyl ring.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and are particularly useful for the formation of carbon-boron bonds. researchgate.net The Suzuki-Miyaura coupling, for instance, has proven to be an immensely valuable method. acs.org A significant advancement in this area is the direct synthesis of arylboronic acids from aryl chlorides using palladium catalysis. acs.orgnih.gov This method is advantageous as aryl chlorides are often more readily available and less expensive than other aryl halides. grantome.com

The reaction typically involves an aryl halide or triflate and a diboron (B99234) reagent, such as tetrahydroxydiboron (B82485) (B₂(OH)₄) or bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. nih.govwikipedia.orgorganic-chemistry.org The choice of catalyst, ligands, and reaction conditions can be optimized to achieve high yields and functional group tolerance. organic-chemistry.orgnih.gov For example, the use of preformed palladium catalysts and ethanol (B145695) as a solvent has been shown to be effective. organic-chemistry.org These reactions can tolerate a wide array of functional groups, including those that are electron-rich or electron-withdrawing, and are also effective for sterically hindered substrates. organic-chemistry.orgacs.org A notable development is the ability to perform a one-pot, two-step borylation/Suzuki-Miyaura cross-coupling reaction, which allows for the synthesis of biaryl compounds from two different aryl chlorides without isolating the intermediate boronic acid. organic-chemistry.orgnih.govnih.gov This streamlined approach enhances the efficiency and practicality of the synthesis. nih.gov

| Catalyst System | Reactants | Product | Key Features |

| Palladium Catalyst | Aryl Chlorides, Tetrahydroxydiboron | Arylboronic Acids | Simple, efficient, uses bench-stable reagents. organic-chemistry.orgnih.gov |

| PdCl₂(dppf) | Aryl Halides/Triflates, Pinacolborane | Arylboronates | High yields, tolerates various functional groups. organic-chemistry.org |

| Platinum Catalyst | Alkynes, Diboron Compounds | cis-Diboryl Alkenes | Excellent method for cis-diboryl alkene synthesis. uwindsor.ca |

Hydrolysis and Esterification Procedures

Boronic acids can exist in equilibrium with their corresponding boronic esters in the presence of diols. mdpi.com The formation of cyclic boronic esters with 1,2- and 1,3-diols is a common strategy to protect the boronic acid functionality and improve its stability. mdpi.com These esters, such as dioxaborolanes (five-membered rings) and dioxaborinanes (six-membered rings), are generally more stable than their acyclic counterparts. wikipedia.orgmdpi.com

The hydrolysis of boronic esters to regenerate the boronic acid is a crucial step in many synthetic sequences. wikipedia.org This process can be influenced by several factors, including the pH of the solution and the structure of the diol used for esterification. chemrxiv.org For instance, the hydrolysis of boronic esters can be achieved using acidic conditions. wikipedia.orgclockss.org Conversely, esterification is often carried out by condensation of the boronic acid with a diol, with removal of water to drive the reaction to completion. researchgate.net The stability of boronic esters to hydrolysis varies depending on the diol used, with some diols forming significantly more stable esters than others. researchgate.net

Preparation of this compound Pinacol (B44631) Ester (DAPBAP)

This compound pinacol ester (DAPBAP) is a key derivative where the boronic acid is protected as a pinacol ester. cymitquimica.comsigmaaldrich.comcrescentchemical.comthermofisher.comchemicalbook.com This protection enhances the compound's stability, solubility in organic solvents, and handling characteristics, making it a versatile building block in organic synthesis. cymitquimica.com

A common route to DAPBAP involves the Miyaura borylation reaction, where a suitably protected diaminobromobenzene is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst. clockss.org An alternative approach involves the metalation of a protected 4-bromoaniline (B143363) derivative, followed by reaction with an appropriate boron source and subsequent deprotection. clockss.org For example, a practical and scalable process involves the reaction of protected 4-bromoaniline with a lithium trialkylmagnesiate, followed by esterification with pinacol and deprotection to yield DAPBAP in good yield and high quality. clockss.org

Functional Group Interconversions and Derivatization Approaches

Functional group interconversions (FGI) are fundamental transformations in organic synthesis that allow for the modification of a molecule's chemical properties. numberanalytics.comlkouniv.ac.in In the context of this compound, the amino groups and the boronic acid moiety offer multiple sites for derivatization.

The amino groups can undergo a variety of reactions, such as acylation, alkylation, and diazotization, to introduce new functional groups. The boronic acid group can be converted to other functionalities. For example, aryl boronic acids can be oxidized to the corresponding phenols using reagents like hydroxylamine. wikipedia.org The carbon-boron bond can also participate in further cross-coupling reactions to build more complex molecular architectures. researchgate.net The ability to perform these interconversions is crucial for creating a diverse range of derivatives for various applications. numberanalytics.comvanderbilt.eduimperial.ac.uk

Catalytic Routes in Boronic Acid Synthesis

Catalytic methods are central to the efficient and selective synthesis of boronic acids. organic-chemistry.org As discussed previously, palladium-catalyzed reactions are widely employed. organic-chemistry.orgacs.orgnih.govnih.govorganic-chemistry.orgresearchgate.net Nickel-catalyzed reactions have also emerged as a valuable alternative. organic-chemistry.org

Optical Chemosensors and Biosensors

The unique molecular structure of this compound, featuring both an o-phenylenediamine (B120857) group and a boronic acid moiety, makes it a highly versatile building block for the development of advanced optical sensors. These two functional groups can act as independent reaction sites for different analytes, enabling the design of sophisticated nanosensors and molecular probes for a variety of chemical and biological species.

Systems based on this compound have been successfully employed to create highly sensitive and selective nanosensors utilizing Surface-Enhanced Raman Scattering (SERS). A notable example involves modifying gold nanoparticles (AuNPs) with this compound pinacol ester (DAPBAP), a protected form of the parent compound. acs.orgnih.govfigshare.com This creates a functional SERS nanosensor capable of detecting key reactive nitrogen species (RNS) involved in numerous physiological and pathological processes. acs.orgnih.gov

The detection of nitric oxide (NO) by DAPBAP-functionalized SERS nanosensors is based on a specific chemical reaction involving the o-phenylenediamine group. researchgate.netresearchgate.net In the presence of NO, the diamino moieties on the DAPBAP molecule undergo a diazotization reaction, which results in the formation of a stable triazole ring structure on the surface of the gold nanoparticles. researchgate.net This chemical transformation leads to a distinct change in the SERS spectrum. Specifically, a new, characteristic Raman peak appears at approximately 786 cm⁻¹, which serves as a unique spectral signature for the presence and quantification of NO. researchgate.net This reaction-based approach provides high selectivity for nitric oxide. researchgate.netencyclopedia.pub

Simultaneously, the boronic acid (or its pinacol ester) group on the same DAPBAP molecule serves as the reactive site for peroxynitrite (ONOO⁻). researchgate.netresearchgate.net Peroxynitrite induces the oxidative cleavage of the carbon-boron bond in the boronic ester, converting it into a phenol (B47542) group. researchgate.net This transformation also generates a new, strong peak in the SERS spectrum, typically observed around 538 cm⁻¹. researchgate.net The appearance of this peak is directly proportional to the concentration of peroxynitrite. The phenylboronic ester moiety is a well-established reactor for peroxynitrite, affording the sensor high selectivity against other reactive oxygen species. researchgate.net

The dual-reactivity of the DAPBAP molecule is the foundation for simultaneous, multiplexed detection of both NO and ONOO⁻. acs.orgnih.govfigshare.com Because the reactions of NO and ONOO⁻ occur at different sites on the molecule and produce distinct and well-separated Raman peaks (786 cm⁻¹ for NO and 538 cm⁻¹ for ONOO⁻), the two species can be monitored independently and concurrently within a single sample. researchgate.net The narrow bandwidth of SERS peaks is highly advantageous for this type of multiplex analysis, preventing spectral overlap and ensuring accurate quantification. acs.orgnih.govfigshare.com This strategy has been successfully applied to monitor both NO and ONOO⁻ simultaneously in living cells, demonstrating its potential for studying complex biological signaling pathways. acs.orgnih.govfigshare.com

Table 1: Performance Characteristics of DAPBAP-based SERS Nanosensor

| Parameter | Finding | Source(s) |

| Analytes | Nitric Oxide (NO), Peroxynitrite (ONOO⁻) | acs.org, nih.gov |

| Detection Principle | Dual reactivity of DAPBAP on AuNPs | acs.org, researchgate.net |

| NO Signature Peak | ~786 cm⁻¹ (Triazole formation) | researchgate.net |

| ONOO⁻ Signature Peak | ~538 cm⁻¹ (Phenol formation) | researchgate.net |

| Linearity Range | 0 to 1.0 × 10⁻⁴ M | acs.org, nih.gov |

| Sensitivity | Submicromolar | acs.org, nih.gov |

| Key Advantage | Simultaneous, multiplexed detection | acs.org, nih.gov, figshare.com |

The functional groups of this compound are instrumental in the rational design of fluorescent probes for various biomolecules. nih.govfujifilm.com Fluorescent probes are designed to change their light-emitting properties, such as intensity or wavelength, upon interaction with a specific target molecule. fujifilm.com The design often leverages mechanisms like intramolecular charge transfer (ICT), where the electronic properties of a fluorophore are modulated by a connected recognition moiety. mdpi.comresearchgate.net

The design of responsive fluorophores based on the this compound framework can be approached by considering the distinct reactivity of its two key functional groups.

o-Phenylenediamine Moiety: This group is a well-known reactive site for nitric oxide. researchgate.net It can be incorporated into a fluorophore structure, often as an electron donor in a Donor-Acceptor (D-A) or Donor-Acceptor-Donor (D-A-D) system. researchgate.net The reaction with NO converts the o-phenylenediamine into a triazole, which alters the electronic properties of the molecule. This change modulates the intramolecular charge transfer process, resulting in a significant and detectable change in the probe's fluorescence, such as a "turn-on" signal or a spectral shift. researchgate.net

Boronic Acid Moiety: The boronic acid group is a versatile recognition element for molecules containing diol functionalities, such as saccharides (e.g., glucose). mdpi.comnih.gov It can also be used to detect other species like hydrogen peroxide and fluoride. researchgate.netnih.gov The design principle often relies on modulating an ICT process. mdpi.comnih.govnih.gov In its neutral, sp² hybridized state, the boronic acid group is typically electron-withdrawing. mdpi.comnih.gov Upon binding to a diol, it converts to an anionic, sp³ hybridized boronate ester, which is electron-donating. mdpi.comnih.gov When the boronic acid is attached to a suitable fluorophore, this switch in electronic character alters the ICT pathway, leading to a distinct change in the emission wavelength or intensity, allowing for ratiometric sensing. mdpi.comnih.gov

By integrating these two distinct recognition sites into a single molecular platform, this compound serves as a blueprint for creating dual-function or highly specific fluorescent probes for complex biological environments.

Fluorescence-Based Probes for Biomolecule Detection

Signal Transduction Mechanisms (e.g., PET, ICT)

The efficacy of this compound-based sensors is intrinsically linked to the mechanisms that translate the binding event into a measurable signal. Two prominent mechanisms in fluorescent sensors are Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT).

In PET-based sensors, the boronic acid moiety can act as a modulator of the fluorescence of a nearby fluorophore. The binding of an analyte, such as a saccharide, to the boronic acid group alters the electron-donating or -accepting properties of the system. This change in electronic character can either quench or enhance the fluorescence of the fluorophore by inhibiting or promoting the PET process.

The ICT mechanism involves a change in the electronic distribution within the sensor molecule upon analyte binding. researchgate.net For instance, a sensor might be designed with a donor-acceptor (D-A) structure. The interaction of the boronic acid with the target analyte can modulate the efficiency of the charge transfer from the donor to the acceptor, leading to a detectable shift in the absorption or emission wavelength of the sensor. researchgate.net Probes incorporating an o-phenylenediamine (OPD) moiety, a key feature of this compound, have been designed based on a dual ICT mechanism. researchgate.net

Colorimetric and Spectrophotometric Detection Systems

Colorimetric and spectrophotometric methods offer a straightforward and often visually perceptible means of detection. hitachi-hightech.comnih.gov These systems rely on a change in the absorption properties of a solution upon interaction with the analyte. hitachi-hightech.com In the context of this compound, these systems can be engineered to produce a distinct color change in the presence of the target molecule.

The principle often involves the formation of a charge-transfer complex between the boronic acid-containing compound (as an electron donor) and an acceptor molecule. researchgate.net The binding of an analyte to the boronic acid can disrupt or alter this complex, leading to a change in the solution's color, which can be quantified using a spectrophotometer. researchgate.net The development of these systems requires careful optimization of experimental conditions, such as reagent concentration and reaction time, to ensure sensitivity and accuracy. researchgate.net For example, a spectrophotometric method for determining 4-aminobenzoic acid was developed based on its charge-transfer complexation with an acceptor, resulting in a colored product with a 1:1 stoichiometric ratio. researchgate.net

| Detection Method | Principle | Key Features |

| Colorimetric | Analyte binding induces a visible color change. | Simple, potential for visual detection. |

| Spectrophotometric | Analyte binding causes a change in the absorbance spectrum. | Quantitative, sensitive. |

Electrochemical Sensing Platforms

Electrochemical sensors provide a highly sensitive and often portable alternative for analyte detection. researchgate.net this compound and its derivatives are extensively used to modify electrode surfaces, creating platforms with enhanced selectivity and sensitivity. electrochemsci.orgnih.gov

Electrode Modification Strategies with Boronic Acid Derivatives

The modification of electrode surfaces with boronic acid derivatives is a key strategy for developing selective electrochemical sensors. nih.gov These modifications can be achieved through various methods, including the formation of self-assembled monolayers (SAMs) on gold electrodes or the covalent grafting of boronic acid-containing molecules onto carbon-based electrodes. electrochemsci.org For instance, 3-aminophenylboronic acid has been covalently attached to glassy carbon electrodes to create a layer for recognizing glycoproteins. electrochemsci.org The amino groups of this compound provide convenient handles for such covalent immobilization.

These modified electrodes can enhance the sensitivity and selectivity of the sensor by pre-concentrating the analyte at the electrode surface through the specific interaction between the boronic acid and the target molecule. nih.govnih.gov The use of nanomaterials, such as multiwalled carbon nanotubes, in conjunction with boronic acid derivatives can further amplify the electrochemical signal. nih.gov

Amperometric and Voltammetric Sensing Mechanisms

Amperometric and voltammetric techniques are commonly employed to transduce the binding event at the modified electrode surface into a measurable electrical signal. researchgate.neteuropa.eu

Amperometry involves measuring the current at a fixed potential. europa.eu When the analyte binds to the boronic acid on the electrode, it can trigger an electrochemical reaction (oxidation or reduction) that generates a current proportional to the analyte's concentration.

Voltammetry , such as cyclic voltammetry, involves scanning the potential and measuring the resulting current. libretexts.org The binding of the analyte can alter the voltammetric response of a redox probe in the solution or of the modified electrode itself. mdpi.com For example, the formation of a boronate ester between the analyte and the boronic acid-modified electrode can hinder the electron transfer of a redox marker, leading to a decrease in the measured current. electrochemsci.org

These electrochemical techniques offer high sensitivity and can be adapted for the detection of a wide range of analytes. researchgate.net

| Electrochemical Technique | Measurement Principle | Signal Output |

| Amperometry | Current at a fixed potential. europa.eu | Current proportional to analyte concentration. |

| Voltammetry | Current as a function of scanned potential. libretexts.org | Peak currents and potentials related to analyte. |

Specific Molecular Targets in Biological Sensing

A significant area of application for this compound-based sensors is in the detection of biologically important molecules, particularly carbohydrates.

Glucose and Saccharide Recognition through Boronate Esterification

The reversible formation of boronate esters between boronic acids and the cis-diol moieties present in saccharides forms the basis for their detection. researchgate.netscienceopen.com This interaction is particularly relevant for glucose sensing, a critical aspect of diabetes management. researchgate.netresearchgate.net

The binding of glucose to a boronic acid-functionalized sensor leads to the formation of a five- or six-membered cyclic boronate ester. scienceopen.comresearchgate.net This binding event can be transduced into an optical or electrochemical signal. For instance, in fluorescent sensors, the change in the coordination and electronics of the boron atom upon esterification can modulate the fluorescence intensity or wavelength of an appended fluorophore. scienceopen.com In electrochemical sensors, the binding can alter the capacitance or impedance of the electrode surface, or influence the redox properties of an integrated electrochemical probe. electrochemsci.org

The affinity of boronic acids for different saccharides can be tuned by modifying the substituents on the phenyl ring, which affects the pKa of the boronic acid and the stability of the resulting boronate ester. researchgate.net This allows for the development of sensors with improved selectivity for glucose over other potentially interfering saccharides present in biological fluids. researchgate.net

Glycated Protein and Hemoglobin Assays

The quantification of glycated proteins, particularly glycated hemoglobin (HbA1c), is crucial for monitoring long-term glycemic control in individuals with diabetes mellitus. google.com Sensing systems based on aminophenylboronic acid derivatives leverage the interaction between the boronic acid group and the cis-diol structures present in the glucose moiety of glycated proteins. google.comsigmaaldrich.com This interaction is absent in non-glycated proteins, conferring high specificity to the assay. sigmaaldrich.com

Researchers have developed various electrochemical sensors utilizing this principle. One common approach involves modifying electrode surfaces with polymers of aminophenylboronic acid. For instance, poly(3-aminophenylboronic acid) (PAPBA) nanoparticles have been used to create a nanointerface on screen-printed carbon electrodes for HbA1c detection. sigmaaldrich.comresearchgate.net In such a sensor, the binding of HbA1c to the boronic acid groups on the electrode surface alters the electrochemical properties, which can be measured using techniques like differential pulse voltammetry (DPV). researchgate.net A decrease in the peak current from the sensor corresponds to an increasing concentration of HbA1c. Current time information in Bangalore, IN. These sensors have demonstrated good selectivity, showing minimal interference from common blood components like glucose, ascorbic acid, uric acid, and dopamine (B1211576). researchgate.net

Another strategy involves the use of 3-aminophenylboronic acid modified graphene oxide, which combines the high surface area and conductivity of graphene with the specific binding capability of boronic acid for sensitive HbA1c detection. Current time information in Bangalore, IN. Furthermore, competitive electrochemical biosensors have been designed based on the cis-diol interaction between HbA1c and a boronate recognition group, providing another avenue for accurate measurement. skemman.is

Table 1: Performance of Aminophenylboronic Acid-Based Sensors for Glycated Hemoglobin (HbA1c)

| Sensing Platform/Technique | Analyte | Linear Range | Detection Limit | Key Features & Interferences |

|---|---|---|---|---|

| Poly(3-aminophenylboronic acid) Nanoparticle-Coated Electrode / DPV | HbA1c | 0.975–156 μM | Not Specified | Stable in the presence of dopamine, ascorbic acid, glucose, uric acid, and bovine serum albumin. sigmaaldrich.comresearchgate.net |

| 4-mercaptophenylboronic acid (4-MPBA) on Gold Nanoflower-SPE / DPV | HbA1c | 5–1000 µg/mL | Not Specified | Good specificity and stability reported. skemman.is |

| Phenylboronic Acid Monolayer on Quartz Crystal Microbalance (QCM) | HbA1c | 10–90 µg/mL | Not Specified | Able to determine 4%–15% HbA1c in blood. Current time information in Bangalore, IN. |

| 3-aminophenylboronic acid modified Graphene Oxide | HbA1c | Not Specified | Not Specified | Utilizes the high surface area of graphene oxide for enhanced detection. Current time information in Bangalore, IN. |

Detection of Neurotransmitters (e.g., Dopamine)

The detection of neurotransmitters like dopamine (DA) is of significant interest in neuroscience and clinical diagnostics due to their role in various physiological and pathological processes. encyclopedia.pub Dopamine, being a catecholamine, possesses a cis-diol group, making it an ideal target for sensors based on boronic acids. nih.gov The interaction between the boronic acid and the catechol moiety of dopamine allows for selective recognition, even in the presence of common interfering substances found in biological fluids. cymitquimica.com

A notable application is the development of a molecularly imprinted polymer (MIP) sensor for the electrochemical detection of dopamine. cymitquimica.com In one study, a hybrid material was created by electropolymerizing a boronic acid-functionalized monomer, derived from 3-aminophenylboronic acid, onto a gold electrode. cymitquimica.com This polymer creates specific recognition sites for dopamine. The sensor demonstrated a rapid response and high selectivity for dopamine over other structurally similar compounds and interferents like ascorbic acid and uric acid. cymitquimica.com This selectivity is attributed to a combination of covalent interactions between the boronic acid and dopamine's diol group, shape complementarity within the imprinted cavities, and electrostatic repulsion of anionic interferents. cymitquimica.com

The performance of such sensors highlights the potential of 3,4-DAPBA-derived systems for creating robust and sensitive platforms for neurotransmitter monitoring. The ability to electrochemically polymerize derivatives of 3,4-DAPBA allows for the straightforward fabrication of thin, functional films on electrode surfaces, which is advantageous for sensor design.

Table 2: Performance of Boronic Acid-Based Sensors for Dopamine (DA)

| Sensing Platform/Technique | Analyte | Linear Range | Detection Limit | Key Features & Interferences |

|---|---|---|---|---|

| Imprinted Silica Matrix-Poly(aniline boronic acid) Hybrid / CV | Dopamine (DA) | 0.05–500 μmol/L | 0.018 μmol/L | High affinity for DA over epinephrine; little to no affinity for ascorbic acid and uric acid. cymitquimica.com |

| Phenyl Carboxylic Acid-Modified GCE / DPV | Dopamine (DA) | 0.1–1000 μM | 5.6 nM | Demonstrates excellent stability, specificity, and anti-interference capability. nih.gov |

| Polyaniline & Gold Nanoparticle-Modified GSPE / DPV | Dopamine (DA) | 1–100 μM | 0.86 μM | Good reproducibility and selectivity reported; tested in human serum. rsc.org |

Recognition of Phosphorylated Peptides and Proteins

Protein phosphorylation is a fundamental post-translational modification that regulates a vast array of cellular processes. The development of methods to selectively recognize and detect phosphorylated biomolecules is therefore a significant goal in proteomics and diagnostics. nih.gov While the primary recognition mechanism for boronic acids involves cis-diols, they can also interact with other Lewis bases, such as the phosphate (B84403) groups found in phosphorylated peptides and proteins. researchgate.netnih.gov

The interaction between a boronic acid (a Lewis acid) and a phosphate group (a Lewis base) can be exploited for sensing applications. nih.gov This binding event can be transduced into a detectable signal, often optical or electrochemical. Although the development of sensors specifically using 3,4-DAPBA for phosphopeptide recognition is an emerging area, the underlying principle is well-established for the broader class of boronic acids. These systems often employ a reporter molecule, such as a fluorophore, whose properties change upon the binding of the boronic acid to the phosphate group. skemman.is

For example, chemosensors have been designed using bis(Zn(II)–DPA) receptors, where DPA is 2,2'-dipicolylamine, for the recognition of phosphorylated molecules. skemman.is While not directly involving 3,4-DAPBA, these systems illustrate the strategies used for phosphate recognition. The design of novel sensors could integrate the phosphate-binding capability of the boronic acid group with the unique properties of the 3,4-diaminophenyl moiety to create new tools for phosphoproteomics research. The two amino groups on the 3,4-DAPBA scaffold offer handles for attaching signaling units or for immobilization, providing a flexible platform for designing sophisticated recognition systems.

Summary and Conclusion

Boron-containing organic compounds, especially arylboronic acids, are a versatile and powerful class of molecules with applications that have grown far beyond their initial use in organic synthesis. Their chemistry is defined by the electron-deficient nature of boron and the ability to form reversible covalent bonds with diols. 3,4-Diaminophenylboronic acid exemplifies the progress in this field, demonstrating how specific functionalization can lead to advanced applications. Its dual reactivity, stemming from both the boronic acid and the diamino-substituted ring, has enabled the creation of sophisticated nanosensors for detecting important biological signaling molecules and provides a platform for developing novel responsive materials. The continued exploration of such tailored boronic acids promises further innovations in diagnostics, materials science, and beyond.

Molecular Recognition Mechanisms and Supramolecular Architectures

Principles of Molecular Recognition by 3,4-Diaminophenylboronic Acid

The molecular recognition capabilities of this compound are primarily governed by the versatile reactivity of its boronic acid and aromatic amine functionalities. These groups can engage in a variety of interactions, allowing for the detection and binding of specific analytes.

While detailed studies focusing exclusively on the boron-diol interactions of this compound with common diols like saccharides are not extensively documented in the reviewed literature, the fundamental principles of boronic acid chemistry suggest that it can form reversible covalent bonds with 1,2- and 1,3-diols. This interaction involves the formation of a cyclic boronate ester.

The amino groups at the 3 and 4 positions can influence the Lewis acidity of the boron center and can also participate in hydrogen bonding, potentially modulating the stability and selectivity of diol binding. The ortho-diamine arrangement, in particular, is known to react with nitric oxide (NO), forming a stable triazole. This specific reactivity of the amine groups provides a distinct molecular recognition pathway.

In the context of a pinacol-protected derivative, this compound pinacol (B44631) ester (DAPBAP), the boronic acid group demonstrates reactivity towards peroxynitrite (ONOO⁻). This reaction leads to the transformation of the boronate ester into a phenolic group, indicating a specific recognition and reaction pathway that involves the boron center.

Specific research detailing the substituent effects of the 3,4-diamino pattern on the binding affinity and selectivity of this compound is limited in the available literature. However, based on general principles of phenylboronic acid chemistry, the electron-donating nature of the two amino groups would be expected to influence the pKa of the boronic acid. This, in turn, affects the pH range over which it can effectively bind to diols. The precise impact of this substitution pattern on binding constants with various analytes compared to other isomers of diaminophenylboronic acid or other substituted phenylboronic acids has not been extensively quantified in the reviewed sources.

The interactions of this compound exemplify the principles of dynamic covalent chemistry (DCC). The reversible formation of boronate esters with diols is a hallmark of DCC, allowing for the creation of systems that can adapt their structure and properties in response to the presence of specific analytes.

A key example of this is seen in the reaction of DAPBAP with peroxynitrite. The cleavage of the boronate ester bond and subsequent formation of a phenolic group is a manifestation of a dynamic covalent process being utilized for a specific recognition event. Similarly, the reaction of the ortho-diamine moiety with nitric oxide to form a triazole is another example of a covalent modification driven by a specific molecular recognition event. These reactions are central to the function of nanosensors that utilize this compound.

Self-Assembly and Ordered Structures

The multifunctional nature of this compound allows for its use as a building block in the construction of more complex, ordered structures, particularly in the functionalization of nanomaterials.

There is currently a lack of specific research in the reviewed literature describing the use of this compound for supramolecular polymerization or hydrogel formation. While other aminophenylboronic acid isomers have been utilized for these applications, similar studies focusing solely on the 3,4-diamino derivative have not been identified.

This compound, particularly in its pinacol ester protected form (DAPBAP), has been successfully integrated into gold nanoparticle (AuNP) systems to create advanced functional nanosensors. acs.orgacs.org These nanosensors are designed for the simultaneous detection of intracellular nitric oxide (NO) and peroxynitrite (ONOO⁻) using surface-enhanced Raman scattering (SERS). acs.orgifmmi.comnih.gov

In this application, DAPBAP is synthesized and then used to modify the surface of gold nanoparticles. acs.org The integration is based on the interaction between the gold surface and the functional groups of the DAPBAP molecule. This creates a SERS-active substrate where the DAPBAP acts as a dual-reactive reporter molecule. acs.orgacs.org

The detection mechanism relies on the specific and distinct reactions of the functional groups of DAPBAP with NO and ONOO⁻. ifmmi.comnih.gov

Reaction with Nitric Oxide (NO): The ortho-phenylenediamine moiety of DAPBAP reacts with NO, leading to the formation of a triazole derivative on the nanoparticle surface. This transformation results in a distinct change in the SERS spectrum, with a new peak appearing around 786 cm⁻¹. ifmmi.com

Reaction with Peroxynitrite (ONOO⁻): The boronate ester group of DAPBAP is oxidized by ONOO⁻, which transforms it into a phenolic group. This chemical change also produces a new, characteristic SERS peak at approximately 538 cm⁻¹. ifmmi.com

By monitoring the changes in the SERS spectra at these specific wavenumbers, the nanosensor can simultaneously detect and quantify the levels of both NO and ONOO⁻ in living cells. acs.orgnih.gov This dual-reactivity allows for the ratiometric SERS imaging of these reactive species, which is crucial for understanding physiological and pathological processes like oxidative stress. ifmmi.comresearchgate.net

Table 1: SERS Peak Changes of DAPBAP-functionalized AuNPs upon Reaction with Analytes

| Analyte | Reacting Moiety on DAPBAP | Resulting Transformation | Characteristic SERS Peak Change | Reference |

|---|---|---|---|---|

| Nitric Oxide (NO) | o-phenylenediamine (B120857) | Formation of a triazole | Appearance of a new peak at ~786 cm⁻¹ | ifmmi.com |

This integration into gold nanoparticle systems highlights a sophisticated application of this compound in the field of chemical biology and diagnostics, leveraging its unique molecular recognition properties. acs.orgresearchgate.net

Formation of Macrocyclic and Capsule Structures

The structure of this compound is ideally suited for the synthesis of complex supramolecular structures such as macrocycles and capsules through covalent and non-covalent interactions. The formation of these architectures can be directed by reactions involving the diamine functionality, the boronic acid group, or both simultaneously.

The primary mechanism for forming large cyclic structures involves the condensation of the o-phenylenediamine group with difunctional aldehydes or ketones. The reaction between an aromatic diamine and a dialdehyde (B1249045) is a common and effective method for generating [n+n] macrocycles, such as [2+2] or [3+3] Schiff base macrocycles. nih.gov For instance, the condensation of a diamine with a dialdehyde can lead to various macrocyclic products depending on the geometry of the reactants and the reaction conditions. nih.gov This principle can be directly applied to this compound, where it could serve as the diamine component, reacting with various aromatic dialdehydes to produce boronic acid-functionalized macrocycles. These macrocycles would possess a cavity that could be used in host-guest chemistry, with the boronic acid groups providing additional sites for recognition or sensing.

Furthermore, the boronic acid moiety can participate in the formation of dynamic covalent bonds, particularly boronate esters with diols. This functionality is a cornerstone for creating self-assembling capsules. Supramolecular capsules, which are molecules capable of encapsulating guest species, can be formed through various interactions, including metal-ligand coordination and hydrogen bonding. rsc.orgmdpi.com Phenylboronic acids are valuable building blocks for such systems, capable of forming capsules that are responsive to stimuli like sugars or pH changes. nih.govmdpi.com A potential synthetic strategy could involve reacting this compound with a diol-containing linker molecule. The resulting boronate ester bonds, combined with interactions at the diamine site, could drive the assembly of cage-like or capsule structures.

| Macrocycle Type | Precursors | Potential Role of this compound |

| [2+2] Schiff Base Macrocycle | 2x Diamine, 2x Dialdehyde | Serves as the diamine precursor, yielding a macrocycle with two pendant boronic acid groups. |

| [3+3] Schiff Base Macrocycle | 3x Diamine, 3x Dialdehyde | Serves as the diamine precursor for larger triangular macrocycles. nih.gov |

| Boronate Ester Cage | Boronic Acid, Polyol Linker | Serves as the boronic acid precursor for cages assembled via dynamic covalent boronate ester bonds. |

Interface-Mediated Self-Assembly (e.g., Langmuir Films)

Interface-mediated self-assembly refers to the spontaneous organization of molecules at an interface, such as the air-water interface. The Langmuir-Blodgett (LB) technique is a sophisticated method for creating highly ordered thin films by transferring molecular monolayers from a liquid surface onto a solid substrate. rsc.orgmdpi.com For a molecule to form a stable Langmuir film, it must be amphiphilic, possessing distinct hydrophilic (water-attracting) and hydrophobic (water-repelling) regions.

While this compound itself is not sufficiently amphiphilic, it can be chemically modified to be so. By attaching a long hydrophobic alkyl chain to one of the amine groups, the resulting derivative would have a hydrophilic head (containing the boronic acid and remaining amine) and a hydrophobic tail. Such an amphiphilic boronic acid derivative could be spread on a water surface, where the molecules would self-assemble into an ordered monolayer. nih.govmsu.edu This monolayer, or Langmuir film, could then be transferred onto a solid support.

The key advantage of this approach is the precise arrangement of the boronic acid groups on the film's surface. msu.edu This creates a functionalized surface that can be used for specific applications, such as chemical sensing. For example, a Langmuir-Blodgett film functionalized with boronic acid can act as a highly sensitive platform for detecting monosaccharides via techniques like surface plasmon resonance. nih.gov The organized boronic acid moieties on the surface can bind with diols from sugar molecules, causing a detectable change in the film's optical properties. nih.gov

| Assembly Type | Description | Potential Role of this compound |

| Langmuir Film | A one-molecule-thick layer of amphiphilic molecules at the air-water interface. rsc.org | A derivatized, amphiphilic version could form a monolayer with boronic acid groups oriented toward the water phase. |

| Langmuir-Blodgett Film | A multilayer film created by transferring Langmuir films onto a solid substrate. mdpi.comnih.gov | Could be used to build multilayer sensors with a high density of boronic acid recognition sites. |

| Self-Assembled Monolayer (SAM) | A molecular assembly formed spontaneously on a solid surface, such as thiols on gold. | A thiol-derivatized version could form a SAM on a gold surface for electrochemical or optical sensing. nih.gov |

Host-Guest Chemistry and Directed Assembly

Host-guest chemistry involves the formation of unique complexes between a larger "host" molecule and a smaller "guest" molecule, held together by non-covalent forces. wikipedia.orgnih.gov this compound is a versatile building block for directed assembly due to its two distinct functional sites, which can engage in different types of molecular recognition.

Boronic Acid Functionality : The boronic acid group is well-known for its ability to form reversible covalent bonds with 1,2- and 1,3-diols, which are common in sugars and other biological molecules. msu.edu This interaction is highly specific and pH-dependent, making it a powerful tool for molecular recognition and sensing. In a host-guest context, a molecule containing this compound could act as a host for diol-containing guests like glucose or fructose. This principle is widely used in the development of glucose sensors and stimuli-responsive materials. mdpi.comnih.gov

o-Phenylenediamine Functionality : The adjacent amine groups of the o-phenylenediamine moiety provide sites for hydrogen bonding, metal coordination, and covalent bond formation. wikipedia.org This group can condense with aldehydes and ketones to form heterocyclic structures like benzimidazoles or larger Schiff base complexes. wikipedia.orgresearchgate.net This reactivity allows the molecule to be incorporated into larger, pre-organized assemblies. For example, it can be used as a ligand to coordinate with metal ions, directing the assembly of metallo-supramolecular structures where the boronic acid group remains available for further guest binding.

The combination of these two functionalities enables the directed assembly of complex, multi-component systems. One could envision a scenario where the diamine portion is used to build a larger scaffold (e.g., a macrocycle or polymer), and the outward-facing boronic acid groups are then used to selectively bind or recognize specific guest molecules. This dual-mode interaction is a powerful strategy in designing sophisticated supramolecular systems.

| Functional Group | Host/Guest Interaction Type | Example Application |

| Boronic Acid | Reversible covalent bonding with diols (e.g., sugars). msu.edu | Host for glucose guest molecules in sensing applications. |

| Boronic Acid | Forms complexes with Lewis bases (e.g., fluoride, cyanide). | Host for anionic guest species. |

| o-Phenylenediamine | Condensation with aldehydes/ketones. researchgate.net | Directed assembly of macrocycles or polymers. |

| o-Phenylenediamine | Coordination with metal ions. wikipedia.org | Directed assembly of metallo-cages or frameworks. |

Advanced Characterization Techniques for 3,4 Diaminophenylboronic Acid Systems

Spectroscopic Analysis

Spectroscopic methods are indispensable for elucidating the molecular structure and electronic properties of 3,4-DAPBA.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹¹B)

NMR spectroscopy provides detailed information about the atomic-level structure and chemical environment of 3,4-DAPBA.

¹H NMR Spectroscopy : The proton NMR spectrum of 3,4-DAPBA is expected to show distinct signals for the aromatic protons and the protons of the amine and boronic acid groups. The aromatic region would display a complex splitting pattern due to the positions of the three different protons on the benzene (B151609) ring. The chemical shifts of the amine (-NH₂) protons and the boronic acid (-B(OH)₂) protons can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR Spectroscopy : The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. Six distinct signals would be expected for the aromatic carbons. The carbon atoms bonded to the amino groups and the boronic acid group will show characteristic chemical shifts influenced by the electron-donating and electron-withdrawing nature of these substituents, respectively. The ipso-carbon attached to the boron atom can sometimes be difficult to detect due to quadrupolar relaxation. rsc.org

¹¹B NMR Spectroscopy : Boron-11 NMR is a particularly powerful tool for studying boronic acids. nsf.gov The ¹¹B nucleus is highly sensitive and provides direct insight into the coordination state of the boron atom. nsf.gov For 3,4-DAPBA in its free acid form, the boron atom is trigonal planar (sp² hybridized), which typically results in a broad signal in the ¹¹B NMR spectrum with a chemical shift in the range of δ 27–30 ppm. rsc.orgnsf.gov Upon interaction with diols to form a boronate ester, the boron center becomes tetrahedral (sp³ hybridized), causing a significant upfield shift to approximately δ 7–13 ppm. nsf.govnih.gov This change in chemical shift is a key indicator of binding events and is widely used in sensor applications. nsf.gov

Table 1: Predicted NMR Chemical Shifts (δ) for 3,4-Diaminophenylboronic Acid

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|

| ¹H (Aromatic) | 6.5 - 7.5 | Complex splitting pattern expected. |

| ¹H (-NH₂) | Variable (broad) | Dependent on solvent and concentration. |

| ¹H (-B(OH)₂) | Variable (broad) | Dependent on solvent and concentration. |

| ¹³C (Aromatic) | 110 - 150 | Six distinct signals anticipated. |

| ¹¹B (sp²) | 27 - 30 | Trigonal boronic acid. |

| ¹¹B (sp³) | 7 - 13 | Tetrahedral boronate ester (after reaction with a diol). |

Vibrational Spectroscopy (FTIR, Raman, SERS)

Vibrational spectroscopy probes the molecular vibrations of 3,4-DAPBA, providing a fingerprint of its functional groups.

Fourier Transform Infrared (FTIR) Spectroscopy : The FTIR spectrum of 3,4-DAPBA is characterized by absorption bands corresponding to its functional groups. Key expected vibrations include the symmetric and asymmetric N-H stretching of the primary amine groups (around 3300-3500 cm⁻¹), the O-H stretching of the boronic acid group (a broad band around 3200-3400 cm⁻¹), N-H bending (around 1600 cm⁻¹), aromatic C=C stretching (around 1450-1600 cm⁻¹), and the B-O stretching (around 1350 cm⁻¹).

Raman Spectroscopy : Raman spectroscopy provides complementary information to FTIR. The aromatic ring vibrations are typically strong in the Raman spectrum. For substituted phenylboronic acids, characteristic ring breathing modes are observed. sigmaaldrich.com The technique is particularly useful for studying these systems in aqueous media, as water is a weak Raman scatterer. researchgate.net

Surface-Enhanced Raman Scattering (SERS) : SERS is a highly sensitive technique that can detect molecules at very low concentrations. bohrium.com In SERS, the Raman signal of a molecule is dramatically amplified when it is adsorbed on or near a nanostructured metal surface (typically silver or gold). researchgate.netfrontiersin.org This technique is valuable for studying the interaction of 3,4-DAPBA with surfaces or for developing highly sensitive sensors. For instance, related compounds like 4-mercaptophenylboronic acid have been used as SERS reporters, showing a characteristic peak around 1586 cm⁻¹ that can be monitored. bohrium.comnih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | FTIR, Raman |

| O-H Stretch (boronic acid) | 3200 - 3400 (broad) | FTIR |

| Aromatic C-H Stretch | 3000 - 3100 | FTIR, Raman |

| N-H Bend | ~1600 | FTIR |

| Aromatic C=C Stretch | 1450 - 1600 | FTIR, Raman |

| B-O Stretch | ~1350 | FTIR |

| B-O-H Bend | 1150 - 1200 | FTIR |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the 3,4-DAPBA molecule. The spectrum is characterized by absorption bands in the ultraviolet region, arising from π-π* transitions within the benzene ring. The presence of two electron-donating amino groups on the aromatic ring is expected to cause a red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene. The interaction of the boronic acid group with analytes like diols can alter the electronic structure of the molecule, leading to changes in the UV-Vis spectrum, which can be exploited for sensing applications. researchgate.netnih.gov

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio of their ions. pioneerpublisher.commdpi.com For 3,4-DAPBA, MS can confirm its molecular weight (151.96 g/mol ). Various ionization techniques can be employed, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI). nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, and the resulting fragmentation pattern provides valuable information about the connectivity of atoms, confirming the presence of the diaminophenyl and boronic acid moieties. mdpi.com The analysis of boronic acids by MS can sometimes be challenging due to dehydration or the formation of adducts, but appropriate experimental conditions can yield clear structural data. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. Although a crystal structure specifically for this compound is not detailed in the provided search results, the crystal structure of the closely related 3-aminophenylboronic acid monohydrate offers significant insight. researchgate.net

Table 3: Representative Crystallographic Data for 3-Aminophenylboronic Acid Monohydrate (a proxy for 3,4-DAPBA)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 5.987 |

| c (Å) | 12.986 |

| β (°) | 109.87 |

| Key Interactions | O-H···O and N-H···O hydrogen bonds |

Data derived from the structure of 3-aminophenylboronic acid monohydrate. researchgate.net

Microscopy Techniques for Material Characterization

When 3,4-DAPBA is incorporated into larger systems, such as polymers, nanocomposites, or functionalized surfaces, microscopy techniques are essential for characterizing the material's morphology, topography, and component distribution.

Scanning Electron Microscopy (SEM) : SEM is widely used to visualize the surface morphology of materials at the micro- and nanoscale. It can provide information on the particle size, shape, and dispersion of 3,4-DAPBA-containing phases within a composite material. For example, SEM could be used to examine the surface of a polymer film modified with 3,4-DAPBA or to verify the uniform distribution of nanoparticles within a matrix. sigmaaldrich.com

Transmission Electron Microscopy (TEM) : TEM offers higher resolution than SEM and is used to study the internal structure of materials. It can be used to visualize the size and shape of individual nanoparticles in a composite or to study the interfaces between different phases in a material containing 3,4-DAPBA.

Atomic Force Microscopy (AFM) : AFM is a high-resolution scanning probe microscopy technique that can provide a three-dimensional surface profile. It is used to measure surface roughness and visualize surface features at the nanometer scale. AFM would be suitable for characterizing thin films or monolayers of 3,4-DAPBA derivatives on a substrate.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations of Electronic Structure

DFT calculations typically involve optimizing the molecular geometry to find the lowest energy conformation. For phenylboronic acids, this includes considering the various possible conformations of the hydroxyl groups on the boron atom mdpi.com. Once the optimized geometry is obtained, a range of electronic properties can be calculated.

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between HOMO and LUMO is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity researchgate.net. For aminophenylboronic acids, the amino groups are expected to raise the HOMO energy level, indicating an increased propensity to donate electrons compared to unsubstituted phenylboronic acid.

The electronic transitions, which are responsible for the molecule's absorption and fluorescence properties, can be predicted using Time-Dependent DFT (TD-DFT). For instance, in 3-aminophenylboronic acid, the main electronic transition (S0→S1) involves an electron transfer from the HOMO to the LUMO lodz.pl. Similar calculations for 3,4-Diaminophenylboronic acid would provide insight into its spectroscopic behavior.

Below is a hypothetical data table illustrating the kind of electronic properties that would be obtained from a DFT calculation on this compound, based on typical values for related compounds.

Note: These values are illustrative and not based on actual published data for this compound.

Molecular Dynamics Simulations of Binding and Assembly

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique can provide detailed information about the binding of this compound to target molecules and its self-assembly behavior.

Binding Interactions:

MD simulations can be employed to understand how this compound interacts with biological targets, such as proteins or nucleic acids. The process involves creating a simulation system containing the ligand (this compound), the receptor (e.g., a protein), and solvent molecules (typically water). The interactions between all atoms are described by a force field. For boron-containing compounds, specialized force field parameters may need to be developed to accurately model their behavior nih.gov.

The simulation tracks the trajectory of each atom over a certain period, allowing for the analysis of binding modes, interaction energies, and the stability of the ligand-receptor complex nih.govresearchgate.net. Key interactions that can be studied include hydrogen bonds, electrostatic interactions, and van der Waals forces between this compound and the binding site residues of a protein. The boronic acid moiety is known to form reversible covalent bonds with diols, a feature that is crucial for its biological activity and can be modeled in MD simulations. The amino groups can participate in hydrogen bonding and electrostatic interactions.

Self-Assembly:

This compound possesses functional groups that can participate in intermolecular interactions, potentially leading to self-assembly into larger structures. The amino groups can act as hydrogen bond donors, while the boronic acid group can act as both a hydrogen bond donor and acceptor. Furthermore, boronic acids can form boroxine (B1236090) anhydrides through dehydration, leading to cyclic trimers.

MD simulations can be used to investigate the initial stages of self-assembly by placing multiple this compound molecules in a simulation box and observing their aggregation behavior over time nih.govrsc.org. These simulations can reveal the preferred orientations and intermolecular interactions that drive the assembly process. Coarse-grained MD simulations, where groups of atoms are represented as single particles, can be used to study larger-scale assembly and longer timescales nih.gov.

Table 2: Potential Intermolecular Interactions in this compound Assembly Studied by MD Simulations

| Interaction Type | Donating/Accepting Groups | Significance in Assembly |

|---|---|---|

| Hydrogen Bonding | Amino groups (-NH2), Boronic acid (-B(OH)2) | Directional interactions that can lead to ordered structures. |

| π-π Stacking | Phenyl rings | Contributes to the stabilization of stacked aromatic systems. |

| Boroxine Formation | Boronic acid groups | Covalent linkage leading to the formation of stable cyclic trimers. |

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. A QSAR model can then be used to predict the activity of new, unsynthesized compounds.

To date, no specific QSAR studies have been published for this compound. However, the methodology can be described. A QSAR study would require a dataset of compounds with structural similarity to this compound and their corresponding measured biological activities (e.g., enzyme inhibition, cytotoxicity).

The steps to develop a QSAR model for a series of diaminophenylboronic acid derivatives would be as follows:

Data Collection: A dataset of molecules with their experimentally determined biological activities is compiled.

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including:

Constitutional descriptors: Molecular weight, number of atoms, etc.

Topological descriptors: Describing the connectivity of the molecule.

Geometrical descriptors: Related to the 3D structure of the molecule.

Quantum-chemical descriptors: Such as HOMO/LUMO energies, dipole moment, and partial charges obtained from DFT calculations.

Hydrophobic and electronic descriptors: Like logP and pKa.

Model Building: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms (e.g., support vector machines, random forests), are used to build a mathematical model that correlates the descriptors with the biological activity nih.gov.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

Once a validated QSAR model is established, it can be used to predict the activity of novel this compound derivatives, thereby guiding the synthesis of new compounds with potentially improved properties.

Table 3: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Information Encoded |

|---|---|---|

| Constitutional | Molecular Weight, Number of N and O atoms | Basic molecular composition. |

| Topological | Wiener Index, Kier & Hall Shape Indices | Molecular branching and shape. |

| Geometrical | Molecular Surface Area, Molecular Volume | Three-dimensional size and shape. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties and reactivity. |

Emerging Research Directions and Future Perspectives

Novel Applications in Bio-Imaging and Theranostics

The convergence of therapy and diagnostics, termed "theranostics," aims to provide personalized treatments with real-time monitoring of therapeutic outcomes nih.govresearchgate.net. Phenylboronic acid (PBA)-based materials are gaining significant attention in this field for their ability to recognize and bind to biologically important molecules. nih.gov The boronic acid group can form reversible covalent bonds with cis-diols, which are present in carbohydrates like sialic acid. Since many cancer cells overexpress sialic acid on their surface, PBA derivatives can be used to specifically target these cells for both imaging and drug delivery. nih.gov

The structure of 3,4-Diaminophenylboronic acid is particularly advantageous for creating theranostic agents. The boronic acid serves as the targeting moiety for tumor cells, while the two amino groups provide convenient handles for attaching other functional molecules. This allows for the construction of multifunctional agents where one molecule can carry:

An imaging agent (e.g., a fluorescent dye like BODIPY or a contrast agent for MRI) for diagnosis and tracking. mdpi.commdpi.com

A therapeutic agent (e.g., a photosensitizer for photodynamic therapy (PDT) or a chemotherapy drug) for treatment. nih.gov

This integrated approach allows for the visualization of drug delivery to the target site, assessment of treatment efficacy, and adjustment of therapy in real-time, paving the way for more effective and personalized cancer treatment. nih.gov

Development of Integrated Multi-Analyte Sensing Systems

The ability of boronic acids to bind with a wide range of diol-containing compounds has made them a cornerstone of sensor technology. nih.govmdpi.com Research is now moving towards creating integrated systems capable of detecting multiple analytes simultaneously. rsc.org this compound is a promising candidate for developing such multi-analyte platforms.

The core principle involves immobilizing the molecule onto a sensor surface, such as a gold electrode or graphene sheet. nih.govnih.gov The boronic acid group acts as the recognition element, binding to target analytes like glucose, glycoproteins, or even bacteria (by targeting diols on their cell walls). nih.gov The signal of this binding event can be transduced using various methods, including:

Electrochemical Detection: Measuring changes in capacitance or current when the analyte binds. nih.gov Voltammetric techniques like differential pulse voltammetry (DPV) have been used with aminophenyl boronic acid-modified electrodes to detect various sugars. nih.gov

Optical Detection: Observing changes in fluorescence. The amino groups of this compound can be functionalized with different fluorophores. Binding of an analyte can alter the fluorescent signal, allowing for detection. By using multiple, distinct fluorophores, it's possible to create an array that responds differently to various analytes, enabling simultaneous detection. mdpi.com

The development of these systems could lead to advanced diagnostic tools for monitoring multiple disease biomarkers from a single sample, offering a more comprehensive picture of a patient's health.

| Analyte | Transduction Method | Detection Method | Matrix/Platform | Reference |

|---|---|---|---|---|

| Bacteria | Electrochemical | Capacitance Change | Gold Electrode | nih.gov |

| Monosaccharides (Glucose, Fructose) | Electrochemical | Differential Pulse Voltammetry | Graphene-4-aminophenyl boronic acid | nih.gov |

| Glycoprotein (IgG) | Optical | Fluorescence Recovery | Boronic acid-modified g-C3N4 nanosheets | mdpi.com |

| Dopamine (B1211576) | Electrochemical | Cyclic Voltammetry | Modified Electrodes | nih.gov |

Exploration of New Catalytic Transformations

While boronic acids are most famous for their role as substrates in the Nobel prize-winning Suzuki-Miyaura cross-coupling reaction, there is growing interest in exploring their potential as catalysts themselves. mdpi.com The structure of this compound, containing both a Lewis acidic boronic acid group and Lewis basic amino groups, suggests its potential as a bifunctional or organocatalyst.

This combination of acidic and basic sites within a single molecule could be harnessed to catalyze a variety of organic reactions, such as condensation or addition reactions, where both an electrophile and a nucleophile need to be activated simultaneously. Furthermore, the ortho-diamine functionality can form stable complexes with metal ions. This property could be exploited to design novel metal-ligand catalysts where the aminophenylboronic acid moiety not only binds to the metal center but also helps in substrate recognition or orientation, potentially leading to new catalytic transformations with high efficiency and selectivity. mdpi.comrsc.org

Engineering of Stimuli-Responsive Materials

"Smart" materials that can change their properties in response to environmental stimuli are at the forefront of materials science. Arylboronic acids are excellent building blocks for such materials due to the dynamic-covalent nature of the boronate ester bond formed with diols. rsc.org This bond is sensitive to several triggers, making it a versatile tool for creating stimuli-responsive systems. nih.gov

This compound can be incorporated into polymer chains or used as a cross-linker to create advanced materials like hydrogels. These materials can respond to:

pH Changes: The boronate ester bond is stable at alkaline pH but hydrolyzes in acidic conditions. This allows for the creation of materials that can degrade or release a payload in an acidic environment, such as that found in tumor tissues or endosomes. rsc.orgmdpi.com

Sugar Concentration: The material can be designed to respond to the presence of specific sugars, like glucose. An increase in glucose concentration can displace the diol cross-links, causing the material to swell or dissolve. This has significant potential for developing glucose-responsive insulin (B600854) delivery systems. nih.gov

Reactive Oxygen Species (ROS): The arylboronic acid group can be oxidized by ROS, such as hydrogen peroxide (H₂O₂), which are often present at high levels in inflamed or cancerous tissues. This oxidation breaks the cross-links, leading to the degradation of the material and targeted drug release. nih.govrsc.org

The diamino functionality allows for straightforward polymerization, making this compound a key component in the synthesis of polymers that exhibit sensitivity to both temperature and pH. zendy.io

| Stimulus | Mechanism | Material Response | Potential Application |

|---|---|---|---|

| Acidic pH | Hydrolysis of boronate ester bond | Degradation / Swelling | Targeted drug delivery to acidic tumor microenvironments |

| Sugars (e.g., Glucose) | Competitive binding and displacement of diol cross-links | Dissolution / Swelling | Glucose-responsive insulin delivery systems |

| Reactive Oxygen Species (ROS) | Oxidation of the arylboronic acid | Degradation | Drug release at sites of inflammation or cancer |

Computational Design of Next-Generation Boronic Acid Systems

To unlock the full potential of this compound, researchers are turning to computational chemistry and molecular modeling. These powerful tools allow for the in silico design and prediction of the behavior of new molecules and materials before they are synthesized in the lab.

Computational approaches, such as Density Functional Theory (DFT) and molecular dynamics simulations, can be used to:

Predict Binding Affinity: Calculate the strength of the interaction between the boronic acid group and various target diols, enabling the design of sensors with higher selectivity for specific biomarkers.

Optimize Stimuli-Responsiveness: Model how changes in pH or the presence of an analyte will affect the structure and stability of a boronic acid-based material, helping to fine-tune its response.

Elucidate Reaction Mechanisms: Investigate potential catalytic pathways, guiding the development of new boronic acid-based catalysts.

Design Novel Derivatives: Systematically modify the structure of this compound and predict how these changes will impact its electronic properties and functionality, accelerating the discovery of next-generation systems for theranostics, sensing, and smart materials.

By combining computational design with experimental synthesis, scientists can more efficiently explore the vast chemical space and engineer novel boronic acid systems with precisely tailored properties for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3,4-Diaminophenylboronic acid, and how is purity optimized?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling of 3,4-diaminophenyl halides with bis(pinacolato)diboron. Purification is achieved via column chromatography using silica gel and a gradient eluent (e.g., ethyl acetate/hexane) to remove unreacted precursors. Recrystallization in ethanol/water mixtures further enhances purity. Yield optimization requires strict control of reaction temperature (80–100°C) and inert atmosphere .

Q. Which analytical techniques are critical for structural confirmation of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the presence of aromatic protons and boronic acid functionality. Fourier-Transform Infrared Spectroscopy (FT-IR) identifies B–O and N–H stretches. High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>98%), using a C18 column and acetonitrile/water mobile phase .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes. Store in airtight containers under nitrogen to prevent oxidation. Refer to OSHA HCS guidelines for boronic acids, which recommend emergency eye washing and respiratory protection .

Advanced Research Questions

Q. How do electronic and steric effects of the 3,4-diamino substituents influence reactivity in Suzuki-Miyaura couplings?

- Methodological Answer : The electron-donating amino groups increase boronic acid’s nucleophilicity but may hinder transmetalation due to steric bulk. Density Functional Theory (DFT) studies (B3LYP/6-31G*) can model charge distribution and frontier molecular orbitals to predict reactivity. Experimental validation involves comparing coupling efficiencies with meta- or para-substituted analogs under identical conditions (e.g., Pd(PPh₃)₄, K₂CO₃, DME/H₂O) .

Q. How can researchers resolve contradictions in catalytic efficiency data for this compound in cross-coupling reactions?

- Methodological Answer : Systematically vary parameters:

- Catalyst loading (0.5–5 mol% Pd).

- Base selection (K₂CO₃ vs. CsF).

- Solvent polarity (THF vs. DMF).

Use Design of Experiments (DoE) to identify interactions between variables. Cross-reference with HPLC retention time data (e.g., SOS ion-pairing effects ) to correlate reaction outcomes with boronic acid stability.

Q. What strategies mitigate byproduct formation during coupling reactions with sterically hindered aryl halides?

- Methodological Answer : Optimize ligand choice (e.g., SPhos or XPhos) to enhance Pd catalyst turnover. Pre-complex the boronic acid with Lewis acids (e.g., MgSO₄) to activate the boron center. Monitor reaction progress via in-situ Raman spectroscopy to detect intermediate species and adjust stoichiometry dynamically .

Q. How can molecular docking studies predict interactions between this compound and biological targets?

- Methodological Answer : Use AutoDock Vina to model binding to diol-containing proteins (e.g., sialic acid residues). Parameterize the boronic acid’s trigonal planar geometry and pH-dependent tautomerism. Validate predictions with Surface Plasmon Resonance (SPR) assays to measure binding affinity (KD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.